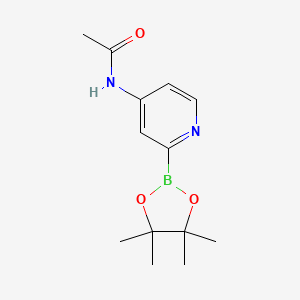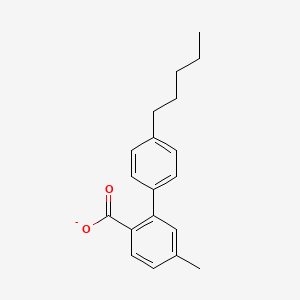
4-Pentylphenyl-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl-4-methylbenzoate is a synthetic organic compound belonging to the class of aromatic esters. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is known for its applications in various fields, including liquid crystal displays (LCDs) and optoelectronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl-4-methylbenzoate typically involves the esterification of 4-pentylphenol with 4-methylbenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation or recrystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentylphenyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: 4-Pentylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-Pentylphenylmethanol.
Substitution: Brominated or nitrated derivatives of the aromatic ring
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl-4-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving liquid crystal behavior and phase transitions.
Medicine: Investigated for its potential use in drug delivery systems and as a surrogate for potency analysis of medical marijuana products.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl-4-methylbenzoate is primarily related to its role as a liquid crystal. The compound’s molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for its function in LCDs. The phenyl and benzoate groups contribute to the compound’s stability and thermal properties, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentylphenyl-4-methoxybenzoate: Similar structure but with an additional oxygen atom.
4-Pentylphenyl-4-propylbenzoate: Differing by the length of the alkyl chain.
4-Pentylphenyl-4-heptylbenzoate: Another variant with a longer alkyl chain
Uniqueness
4-Pentylphenyl-4-methylbenzoate stands out due to its specific combination of thermal stability and liquid crystal properties. Its unique molecular structure allows for precise control over phase transitions, making it highly valuable in the development of advanced display technologies .
Eigenschaften
Molekularformel |
C19H21O2- |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-methyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-15-8-10-16(11-9-15)18-13-14(2)7-12-17(18)19(20)21/h7-13H,3-6H2,1-2H3,(H,20,21)/p-1 |
InChI-Schlüssel |
FYROFMNUESXCTB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
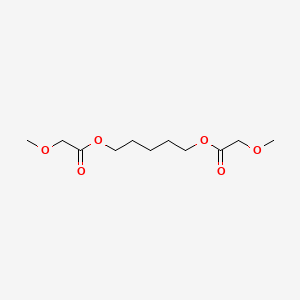
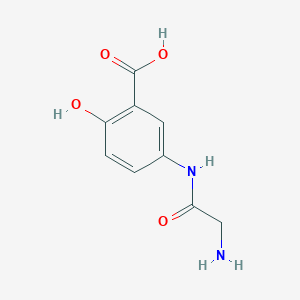

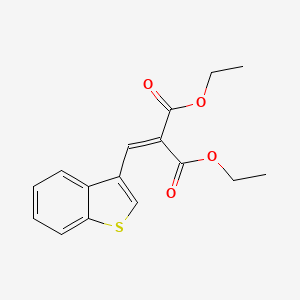
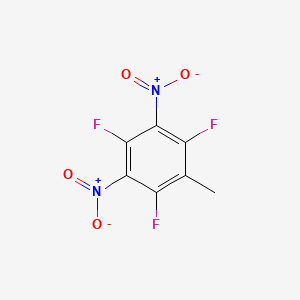
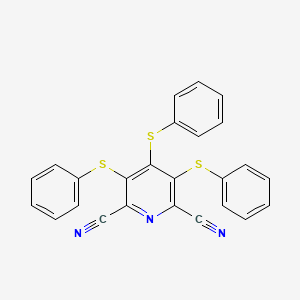

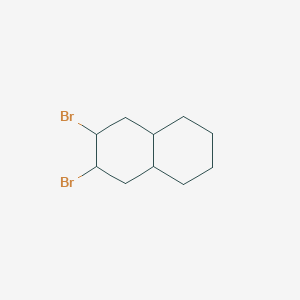
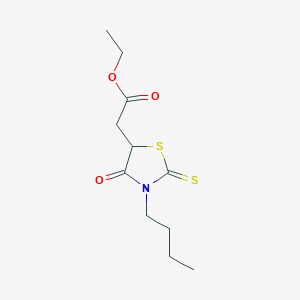
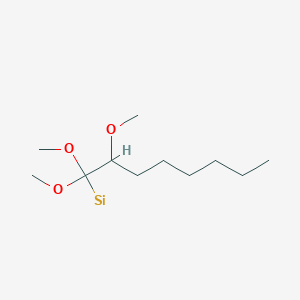
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
